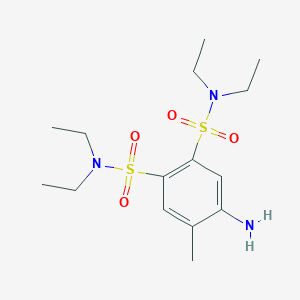
4-amino-1-N,1-N,2-N,2-N-tetraethyl-5-methylbenzene-1,2-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-N,1-N,2-N,2-N-tetraethyl-5-methylbenzene-1,2-disulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-N,1-N,2-N,2-N-tetraethyl-5-methylbenzene-1,2-disulfonamide typically involves multiple steps. One common method includes the sulfonation of 4-amino-5-methylbenzene, followed by the introduction of the tetraethyl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the sulfonation and alkylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts can also enhance the efficiency of the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-N,1-N,2-N,2-N-tetraethyl-5-methylbenzene-1,2-disulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, primary amines, and substituted benzene derivatives.
Applications De Recherche Scientifique
4-amino-1-N,1-N,2-N,2-N-tetraethyl-5-methylbenzene-1,2-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-amino-1-N,1-N,2-N,2-N-tetraethyl-5-methylbenzene-1,2-disulfonamide exerts its effects involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By competing with PABA, this compound can inhibit the enzyme dihydropteroate synthase, leading to the disruption of folic acid production and bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
4-amino-1-N,1-N,2-N,2-N-tetraethyl-5-methylbenzene-1,2-disulfonamide is unique due to its tetraethyl substitution, which can influence its solubility, reactivity, and biological activity compared to other sulfonamides. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-amino-1-N,1-N,2-N,2-N-tetraethyl-5-methylbenzene-1,2-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S2/c1-6-17(7-2)23(19,20)14-10-12(5)13(16)11-15(14)24(21,22)18(8-3)9-4/h10-11H,6-9,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFFXGDGLYZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)N)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
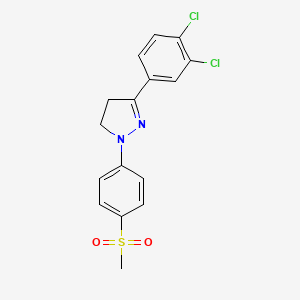
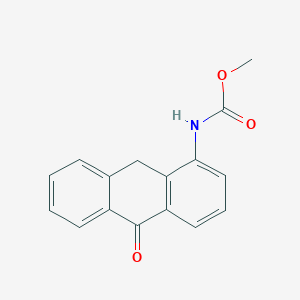
![N-[4-chloro-1-(2-cyanoethyl)-3-methylpyrazolo[3,4-b]quinolin-7-yl]acetamide](/img/structure/B8042032.png)
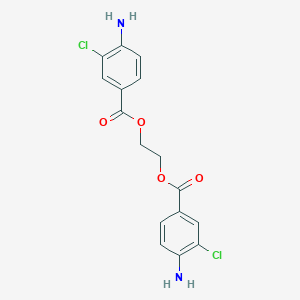
![N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide](/img/structure/B8042049.png)
![2-[N-(2-cyanoethyl)anilino]ethyl N-(1,1-dioxothiolan-3-yl)carbamate](/img/structure/B8042052.png)
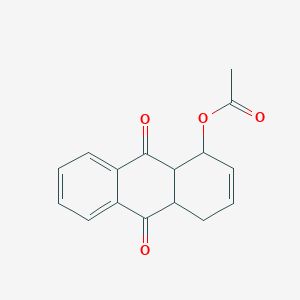
![N-[3-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide](/img/structure/B8042068.png)
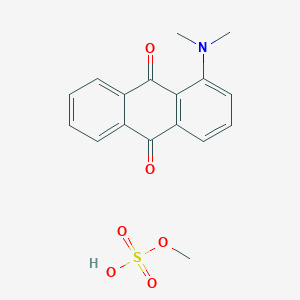
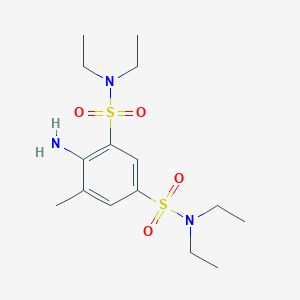
![1-[2,6-Di(propan-2-yl)phenyl]-3-methyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B8042082.png)
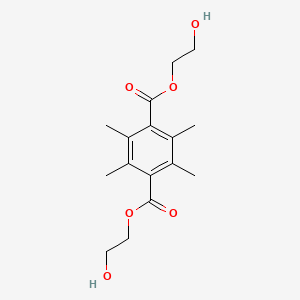
![2-[2-[4-[2-(Carboxymethylsulfanyl)propan-2-yl]phenyl]propan-2-ylsulfanyl]acetic acid](/img/structure/B8042094.png)
![3-[[4-[[2-Cyanoethyl(methyl)amino]methyl]phenyl]methyl-methylamino]propanenitrile](/img/structure/B8042102.png)
